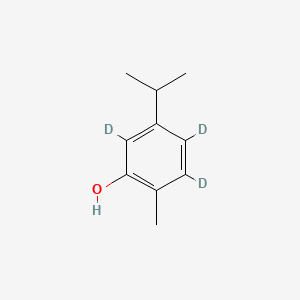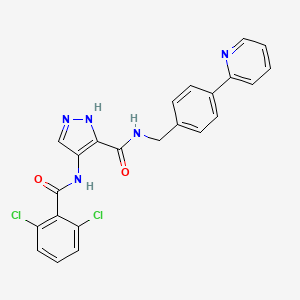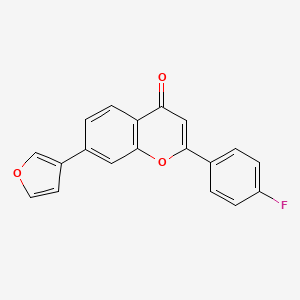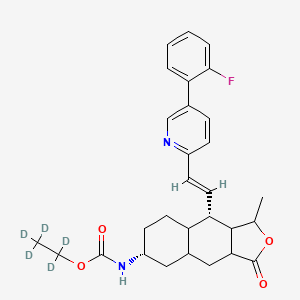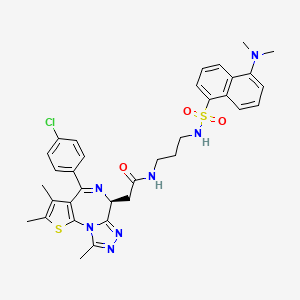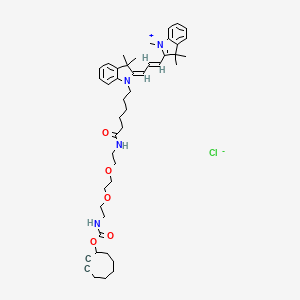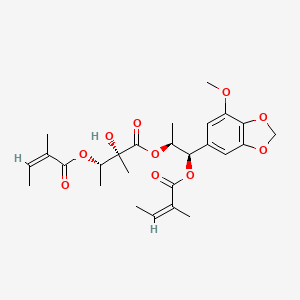
Phd-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound has an IC50 value of less than or equal to 5 nanomolar and demonstrates EC50 values of 2.5 micromolar in erythropoietin enzyme-linked immunosorbent assays in both Caco2-HIF1a-HiBiT-clone-1 and Hep3B cell lines . Phd-IN-1 is primarily used in scientific research to study the inhibition of PHD2, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phd-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would include rigorous quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
Phd-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products.
科学的研究の応用
Phd-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used to study the inhibition of PHD2 and its effects on various chemical pathways.
Biology: Employed in research on hypoxia-inducible factors and their role in cellular responses to low oxygen levels.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to hypoxia, such as anemia and ischemic diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PHD2 and related pathways.
作用機序
Phd-IN-1 exerts its effects by inhibiting the activity of prolyl hydroxylase domain-containing protein 2 (PHD2). PHD2 is an enzyme that hydroxylates specific proline residues on hypoxia-inducible factor alpha (HIF-α) subunits, leading to their degradation under normoxic conditions. By inhibiting PHD2, this compound stabilizes HIF-α, allowing it to accumulate and activate the transcription of genes involved in the cellular response to hypoxia .
類似化合物との比較
Phd-IN-1 is unique in its high potency and selectivity for PHD2 inhibition. Similar compounds include:
Vadadustat: Another PHD inhibitor used in clinical trials for anemia treatment.
Roxadustat: A PHD inhibitor that has been approved for the treatment of anemia in chronic kidney disease.
IOX2: A small-molecule PHD2 inhibitor with similar pharmacophore features.
This compound stands out due to its specific binding interactions with the active site of PHD2 and its high efficacy in stabilizing HIF-α.
特性
分子式 |
C24H23N7O2 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
N-[(6-cyanopyridin-3-yl)methyl]-2-[(1S,4S)-5-cyclopropyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-5-hydroxy-1,7-naphthyridine-6-carboxamide |
InChI |
InChI=1S/C24H23N7O2/c25-8-15-2-1-14(9-26-15)10-28-24(33)22-23(32)19-5-6-21(29-20(19)11-27-22)31-13-17-7-18(31)12-30(17)16-3-4-16/h1-2,5-6,9,11,16-18,32H,3-4,7,10,12-13H2,(H,28,33)/t17-,18-/m0/s1 |
InChIキー |
JCPNOBZKCSESTE-ROUUACIJSA-N |
異性体SMILES |
C1CC1N2C[C@@H]3C[C@H]2CN3C4=NC5=CN=C(C(=C5C=C4)O)C(=O)NCC6=CN=C(C=C6)C#N |
正規SMILES |
C1CC1N2CC3CC2CN3C4=NC5=CN=C(C(=C5C=C4)O)C(=O)NCC6=CN=C(C=C6)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


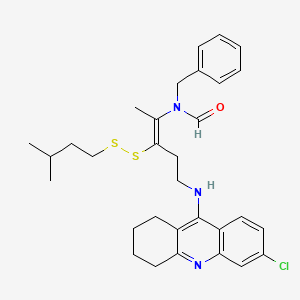

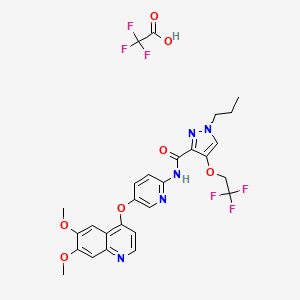
![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)
